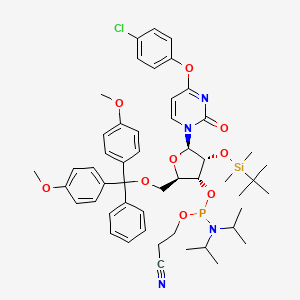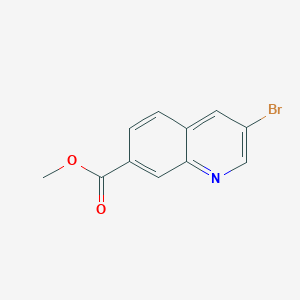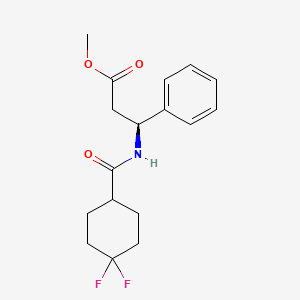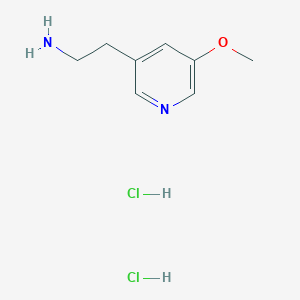
6-Benzothiazolesulfonamide, 2-chloro-
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves the cyclization of 4-chloroaniline with potassium thiocyanate and bromine in the presence of glacial acetic acid . The compound 1, obtained from this process, undergoes acylation followed by treatment with various amines to afford acetamide derivatives .Molecular Structure Analysis
The molecular formula of 6-Benzothiazolesulfonamide, 2-chloro- is C7H5ClN2O2S2 . It has an average mass of 248.710 Da and a monoisotopic mass of 247.948090 Da .Chemical Reactions Analysis
A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1,3-benzothiazole-6-sulfonamide:
Antimicrobial Agents
2-Chloro-1,3-benzothiazole-6-sulfonamide has been studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their function, making it effective against a range of bacterial strains. Research has shown that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal activities .
Anticancer Research
This compound has been explored for its anticancer properties. Studies have indicated that benzothiazole derivatives can inhibit the growth of cancer cells by interfering with their DNA replication processes. The sulfonamide group enhances the compound’s ability to penetrate cancer cells and induce apoptosis, making it a promising candidate for cancer therapy .
Enzyme Inhibition
2-Chloro-1,3-benzothiazole-6-sulfonamide has been investigated as an enzyme inhibitor. It can bind to the active sites of various enzymes, inhibiting their activity. This property is particularly useful in the development of drugs targeting specific enzymes involved in diseases such as diabetes and hypertension .
Anti-inflammatory Agents
Research has shown that this compound can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis .
Neuroprotective Agents
Studies have explored the neuroprotective effects of 2-Chloro-1,3-benzothiazole-6-sulfonamide. It has been found to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be developed into therapeutic agents for these conditions .
Photodynamic Therapy
This compound has applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The benzothiazole structure allows it to absorb light and generate reactive oxygen species, which can destroy cancer cells. This makes it a valuable tool in the treatment of certain types of cancer .
Agricultural Chemicals
This compound is also explored in the development of agricultural chemicals, such as herbicides and pesticides. Its ability to disrupt biological processes in plants and pests makes it an effective component in formulations designed to protect crops from damage.
Mechanism of Action
While the specific mechanism of action for 6-Benzothiazolesulfonamide, 2-chloro- is not directly mentioned in the search results, benzothiazole derivatives are known to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through the inhibition of the biosynthesis of prostaglandins .
properties
IUPAC Name |
2-chloro-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRIYXTDXZDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295007 | |
| Record name | 2-Chloro-6-benzothiazolesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-benzothiazole-6-sulfonamide | |
CAS RN |
6608-52-2 | |
| Record name | 2-Chloro-6-benzothiazolesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6608-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-benzothiazolesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




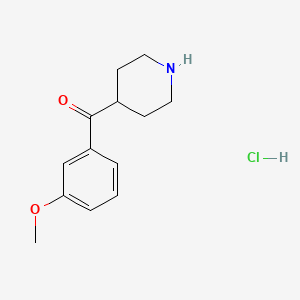

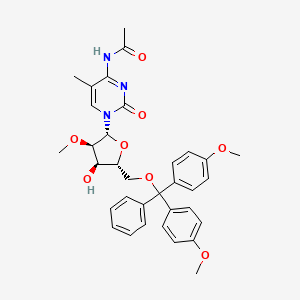
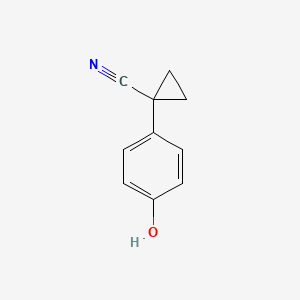
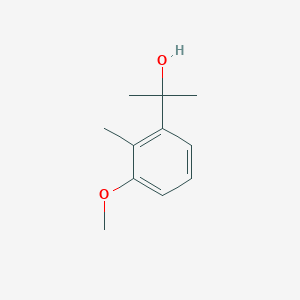
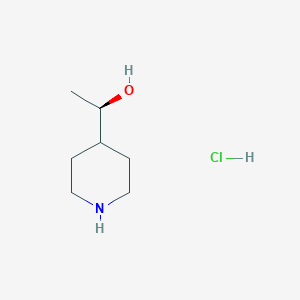
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
